molecular formula C10H5BrFNO2 B2640754 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde CAS No. 2248397-78-4

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde

Cat. No. B2640754
CAS RN: 2248397-78-4
M. Wt: 270.057
InChI Key: XPWGDDJOQLYARK-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde” likely contains a bromine and a fluorine atom on a phenyl ring, attached to an oxazole ring, which in turn is attached to a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring with bromine and fluorine substituents, attached to an oxazole ring, which is then attached to a carbaldehyde group .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde” are not available, similar compounds like 4-Bromo-2-fluorobiphenyl can undergo various reactions, including coupling reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, Vandetanib, a kinase inhibitor used in cancer treatment, contains a similar bromine and fluorine-substituted phenyl ring .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Compounds with similar structures are being investigated for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(9(12)3-6)10-13-7(4-14)5-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGDDJOQLYARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carbaldehyde

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